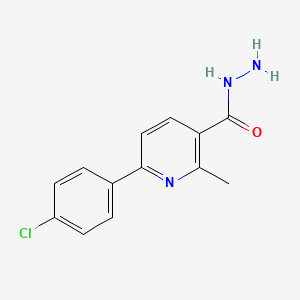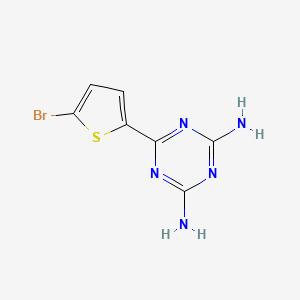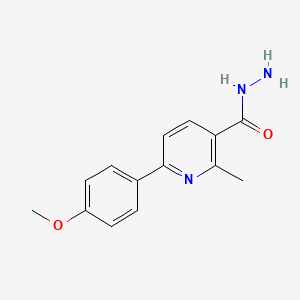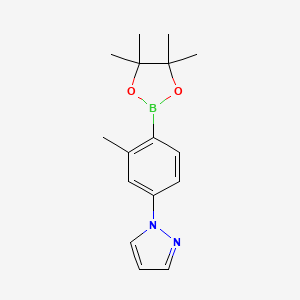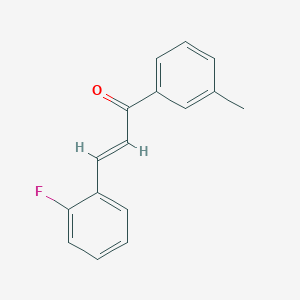
(2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organic compounds like “(2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one” are usually described by their molecular formula, structure, and functional groups. The compound’s name often gives clues about its structure. For example, the “2E” indicates the position and geometry of a double bond, and “phenyl” refers to a particular arrangement of carbon atoms .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the structure of the starting materials and the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can provide information about the compound’s reactivity and stability, and can help to confirm its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be measured experimentally and are often used to identify a compound .Aplicaciones Científicas De Investigación
Anticancer Activity
Chalcones have been extensively studied for their potential as anticancer agents. They can inhibit the proliferation of cancer cells by interfering with various cellular pathways. For instance, some chalcones are known to induce apoptosis in cancer cells, inhibit angiogenesis, and disrupt the cell cycle . The specific chalcone may be researched for its efficacy against certain types of cancer cells, given its structural similarity to other active chalcones.
Antioxidant Properties
The antioxidant properties of chalcones make them valuable in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases . They act by scavenging free radicals and upregulating the body’s own antioxidant defenses.
Anti-inflammatory Effects
Chalcones exhibit significant anti-inflammatory effects, which are beneficial in treating chronic inflammatory diseases. They can modulate the production of pro-inflammatory cytokines and inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory process .
Antimicrobial Activity
Research has shown that chalcones possess antimicrobial activity against a broad spectrum of microorganisms. They have been tested against bacteria, fungi, and viruses, showing the ability to disrupt microbial cell walls and interfere with nucleic acid synthesis .
Neuroprotective Effects
The neuroprotective effects of chalcones are another area of interest. They may offer protection against neurotoxicity and have potential applications in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease by inhibiting enzymes that degrade neurotransmitters and reducing neuroinflammation .
Antidiabetic Potential
Chalcones have shown promise in the management of diabetes. They can enhance insulin sensitivity, stimulate glucose uptake in cells, and modulate the activity of enzymes involved in carbohydrate metabolism .
Application in Drug Discovery
Due to their structural versatility and biological activities, chalcones serve as lead compounds in drug discovery. They can be chemically modified to enhance their efficacy and reduce toxicity, leading to the development of new therapeutic agents .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(11-13)17(19)20/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPYCZKHCWNVIL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






